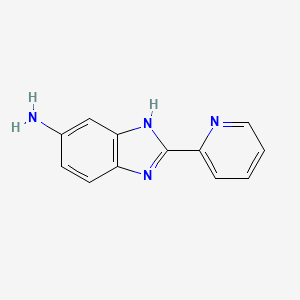

2-(pyridin-2-yl)-3H-benzimidazol-5-amine

Vue d'ensemble

Description

2-(Pyridin-2-yl)-1H-benzo[d]imidazol-5-amine est un composé hétérocyclique qui contient à la fois des motifs pyridine et benzimidazole

Applications De Recherche Scientifique

2-(Pyridin-2-yl)-1H-benzo[d]imidazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

Target of Action

The primary target of 2-pyridin-2-yl-3H-benzimidazol-5-amine is Methionine aminopeptidase 2 (METAP2) . METAP2 is an enzyme that plays a crucial role in the removal of the initiator methionine from nascent proteins, thus influencing protein function and cellular processes .

Mode of Action

The compound acts as an inhibitor of METAP2 . By binding to this enzyme, it prevents the removal of the initiator methionine from newly synthesized proteins, thereby affecting protein function and various cellular processes .

Biochemical Pathways

The inhibition of METAP2 by 2-pyridin-2-yl-3H-benzimidazol-5-amine affects the protein maturation process within the cell . This can lead to changes in the function of various proteins and influence numerous biochemical pathways.

Result of Action

The inhibition of METAP2 by 2-pyridin-2-yl-3H-benzimidazol-5-amine can lead to changes in the function of various proteins, affecting numerous cellular processes . For instance, it has been found to exhibit anti-fibrotic activities, potentially making it useful in the treatment of fibrotic diseases .

Safety and Hazards

The safety data sheet for a similar compound, (S)-1-PYRIDIN-2-YL-ETHYLAMINE, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a chelating ligand, forming complexes with metal ions such as ruthenium . These complexes exhibit intriguing biological applications, including antimicrobial and anti-biofilm activities . The interaction of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine with metal ions enhances its stability and biological activity, making it a valuable compound in biochemical research.

Cellular Effects

The effects of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to exhibit anti-fibrotic activity by inhibiting collagen synthesis in hepatic stellate cells . Additionally, 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine has shown potential in reducing collagen deposition in liver fibrosis models . These effects highlight the compound’s ability to regulate key cellular processes and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine involves its interactions with various biomolecules, including enzymes and proteins. This compound has been shown to inhibit the activity of collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis . By binding to the active site of the enzyme, 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine prevents the hydroxylation of proline residues, thereby reducing collagen production. Additionally, this compound has been found to modulate gene expression by influencing the transcriptional activity of specific genes involved in fibrosis and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine exhibits good stability under physiological conditions, maintaining its biological activity over extended periods . The degradation of this compound can lead to the formation of inactive metabolites, which may reduce its efficacy in long-term applications .

Dosage Effects in Animal Models

The effects of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing fibrosis and inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a critical role in determining the bioavailability and therapeutic efficacy of this compound.

Subcellular Localization

The subcellular localization of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine is essential for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . The targeting signals and post-translational modifications of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine direct it to these compartments, where it can exert its biological effects . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-amine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de la 2-aminopyridine avec l'o-phénylènediamine en milieu acide, suivie d'une cyclisation pour former le cycle benzimidazole. La réaction est généralement réalisée en présence d'un agent déshydratant tel que l'acide polyphosphorique ou l'oxychlorure de phosphore .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Le choix des solvants, des catalyseurs et des conditions de réaction est soigneusement contrôlé pour maximiser l'efficacité et minimiser les déchets.

Analyse Des Réactions Chimiques

Types de réactions

La 2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-amine peut subir diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction: Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution: Le composé peut subir des réactions de substitution nucléophile, en particulier sur le cycle pyridine.

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium en solution aqueuse.

Réduction: Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.

Substitution: Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.

Principaux produits formés

Oxydation: Formation de N-oxydes ou de dérivés hydroxylés.

Réduction: Formation de dérivés aminés réduits.

Substitution: Formation de dérivés de pyridine ou de benzimidazole substitués.

4. Applications de la recherche scientifique

La 2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-amine a plusieurs applications dans la recherche scientifique:

Chimie: Utilisé comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes.

Biologie: Investigé pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.

Industrie: Utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.

5. Mécanisme d'action

Le mécanisme d'action de la 2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-amine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le composé peut également interagir avec les récepteurs à la surface des cellules, modulant les voies de transduction du signal et affectant les réponses cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

2-(Pyridin-2-yl)pyrimidine: Structure similaire mais contient un cycle pyrimidine au lieu d'un cycle benzimidazole.

2-(Pyridin-2-yl)imidazo[1,2-a]pyridine: Contient un motif imidazo[1,2-a]pyridine au lieu d'un cycle benzimidazole.

Unicité

La 2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-amine est unique en raison de sa combinaison spécifique de cycles pyridine et benzimidazole, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour le développement de nouveaux produits pharmaceutiques et matériaux.

Propriétés

IUPAC Name |

2-pyridin-2-yl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFXYBZUPPBWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337459 | |

| Record name | 2-pyridin-2-yl-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55396-63-9 | |

| Record name | 2-pyridin-2-yl-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.